An In-depth Technical Guide to 5-Bromoquinoline-8-carbonitrile: Nomenclature, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromoquinoline-8-carbonitrile: Nomenclature, Synthesis, and Applications
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] The strategic placement of substituents on the quinoline nucleus can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, synthetically valuable derivative: 5-Bromoquinoline-8-carbonitrile, a molecule with significant potential as a building block in the development of novel therapeutics.
PART 1: Decoding the Nomenclature: 8-Bromoquinoline-5-carbonitrile vs. 5-Bromo-8-cyanoquinoline
A common point of ambiguity in chemical literature and databases is the naming of complex organic molecules. The topic of this guide, for instance, is often referred to by two different names: 8-Bromoquinoline-5-carbonitrile and 5-Bromo-8-cyanoquinoline. It is crucial for researchers to understand that these two names refer to the exact same chemical entity .
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, when the nitrile group (-C≡N) is the principal functional group attached to a ring system, the suffix "-carbonitrile" is used.[5][6] This suffix includes the carbon atom of the nitrile group. In our molecule of interest, the nitrile group is at the 8-position of the quinoline ring, and a bromine atom is at the 5-position. Therefore, the systematic and preferred IUPAC name is 5-Bromoquinoline-8-carbonitrile .
The name "5-Bromo-8-cyanoquinoline" is also descriptive and widely understood. Here, "cyano" is used as a prefix to denote the -C≡N group at the 8-position. While less formal according to the latest IUPAC conventions, it accurately portrays the substitution pattern. For clarity and adherence to modern standards, this guide will primarily use the name 5-Bromoquinoline-8-carbonitrile .
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 507476-70-2 .[7] Researchers should always use the CAS number to avoid any ambiguity when sourcing this chemical or referencing it in publications.
Chemical Structure and Properties
Below is a 2D representation of 5-Bromoquinoline-8-carbonitrile, along with a table summarizing its key chemical properties.
Caption: 2D structure of 5-Bromoquinoline-8-carbonitrile.
| Property | Value | Reference |
| CAS Number | 507476-70-2 | [7] |
| Molecular Formula | C₁₀H₅BrN₂ | [8] |
| Molecular Weight | 233.07 g/mol | |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥95% | |
| Boiling Point | 367.6 ± 22.0 °C (Predicted) | [9] |
| InChI Key | DAYKHFAZOORREQ-UHFFFAOYSA-N |
PART 2: Synthesis and Characterization
While specific, detailed synthetic procedures for 5-Bromoquinoline-8-carbonitrile are not abundantly available in the public domain, a logical and efficient synthesis can be devised based on established methodologies for the functionalization of quinoline derivatives. The following proposed synthesis is a multi-step process starting from 8-aminoquinoline.
Proposed Synthetic Pathway
Caption: A plausible synthetic route to 5-Bromoquinoline-8-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 8-Bromoquinoline from 8-Aminoquinoline
This step utilizes the Sandmeyer reaction, a classic method for converting an amino group on an aromatic ring to a variety of functional groups, including halogens.
-
Diazotization: Dissolve 8-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 8-bromoquinoline can be purified by column chromatography on silica gel.[10][11][12]
Step 2: Synthesis of 5,8-Dibromoquinoline from 8-Bromoquinoline
The introduction of a second bromine atom at the 5-position can be achieved through electrophilic aromatic substitution. The pre-existing bromine at the 8-position is a deactivating group but will direct incoming electrophiles to the 5- and 7-positions.
-
Dissolve 8-bromoquinoline in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.[13]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude 5,8-dibromoquinoline by recrystallization or column chromatography.
Step 3: Synthesis of 5-Bromoquinoline-8-carbonitrile from 5,8-Dibromoquinoline
The final step involves a nucleophilic substitution reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom at the 8-position with a nitrile group. The bromine at the 8-position is generally more reactive towards nucleophilic substitution than the one at the 5-position.
-
In a flask, combine 5,8-dibromoquinoline with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine, dry, and concentrate.
-
Purification: The final product, 5-Bromoquinoline-8-carbonitrile, can be purified by column chromatography or recrystallization to yield a solid product.[9]
Spectroscopic Characterization
The identity and purity of the synthesized 5-Bromoquinoline-8-carbonitrile would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns would be consistent with the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten signals corresponding to the ten carbon atoms in the molecule, including the carbon of the nitrile group.
-
IR (Infrared) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (233.07 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.
PART 3: Applications in Drug Development and Medicinal Chemistry
The unique combination of a bromo substituent and a nitrile group on the quinoline scaffold makes 5-Bromoquinoline-8-carbonitrile a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.
Role as a Versatile Synthetic Intermediate
-
Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon- and heteroatom-based substituents, enabling the generation of large libraries of novel compounds for biological screening.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.[14][15] Each of these functional groups can serve as a key interaction point with biological targets or as a site for further chemical elaboration.
Potential Therapeutic Applications
While direct biological data for 5-Bromoquinoline-8-carbonitrile is limited, the known activities of structurally related bromo- and cyano-quinoline derivatives suggest significant potential in several therapeutic areas:
-
Oncology: Many substituted quinolines exhibit potent anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][16] The 5-bromo-8-cyanoquinoline scaffold could be a starting point for the development of inhibitors of kinases, topoisomerases, or other enzymes implicated in cancer.[4]
-
Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[3] Derivatives of 5-Bromoquinoline-8-carbonitrile could be explored for their potential as novel antibacterial, antiviral, or antiparasitic agents.[1]
Conclusion
5-Bromoquinoline-8-carbonitrile, correctly identified by this name and the CAS number 507476-70-2, is a chemical compound with a clear and unambiguous structure. While its direct synthesis and applications are not extensively documented, its structure provides a versatile platform for the synthesis of a diverse range of more complex molecules. The presence of two distinct and reactive functional groups, the bromo and nitrile moieties, makes it an attractive building block for medicinal chemists and researchers in drug development. The logical synthetic pathways and potential therapeutic applications outlined in this guide, based on established chemical principles and the activities of related compounds, underscore the significant potential of 5-Bromoquinoline-8-carbonitrile in the ongoing quest for novel and effective therapeutic agents.
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